Zotepine S-Oxide-d6 Zotepine S-Oxide-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204441
InChI:
SMILES:
Molecular Formula: C₁₈H₁₂D₆ClNO₂S
Molecular Weight: 353.9

Zotepine S-Oxide-d6

CAS No.:

Cat. No.: VC0204441

Molecular Formula: C₁₈H₁₂D₆ClNO₂S

Molecular Weight: 353.9

* For research use only. Not for human or veterinary use.

Zotepine S-Oxide-d6 -

Specification

Molecular Formula C₁₈H₁₂D₆ClNO₂S
Molecular Weight 353.9

Introduction

Chemical Properties and Structure

Molecular Composition

Zotepine S-Oxide-d6 has a defined chemical profile with precise molecular characteristics:

PropertyValue
Molecular FormulaC18H12D6ClNO3S
Molecular Weight369.9 g/mol
Chemical ClassThienobenzodiazepines
Synonyms2-Chloro-11-[2-(dimethyloxidoamino)ethoxy]dibenzo[b,f]thiepin 5-Oxide-d6

The compound features a thienobenzodiazepine core structure with sulfur-containing heterocyclic components that contribute to its pharmacological activity. The deuterium atoms specifically replace hydrogen in the methyl groups, creating -OCD3 moieties rather than -OCH3 groups found in non-deuterated zotepine.

Structural Elements

The molecular structure of Zotepine S-Oxide-d6 contains several key functional groups:

  • A dibenzothiepin core structure

  • A chlorine substituent

  • An oxidized sulfur atom (S-oxide)

  • Deuterated methoxy groups

  • A tertiary amine group that has been oxidized (N-oxide)

This complex structure contributes to the compound's interactions with neurotransmitter receptors and its metabolism pathways in biological systems.

Synthesis Methods

Deuteration Techniques

The synthesis of Zotepine S-Oxide-d6 involves specialized methods to incorporate deuterium atoms into the original zotepine structure. This process typically requires controlled conditions to ensure selective incorporation of deuterium and minimize unwanted side reactions. Common approaches include:

  • Direct hydrogen-deuterium exchange reactions under carefully controlled conditions

  • Synthesis using deuterated starting materials

  • Catalytic deuteration processes

  • Oxidation reactions to introduce the S-oxide and N-oxide functionalities after deuteration

Pharmacological Profile

Mechanism of Action

The pharmacological activity of Zotepine S-Oxide-d6 closely resembles that of its parent compound, zotepine. Its primary mechanism involves interaction with multiple neurotransmitter receptors in the central nervous system:

  • Antagonism at dopamine D2 receptors

  • Potent antagonism at serotonin 5-HT2A receptors

  • Activity at adrenergic receptors

  • Inhibition of norepinephrine reuptake

This broad receptor profile contributes to the atypical antipsychotic classification, helping to alleviate symptoms of psychosis while potentially reducing extrapyramidal side effects commonly associated with typical antipsychotics.

Receptor Binding Profile

  • Dopamine receptors (D1, D2, D3, D4)

  • Serotonin receptors (5-HT2A, 5-HT2C, 5-HT6, 5-HT7)

  • Adrenergic receptors (α1, α2)

  • Histamine H1 receptors

Research Applications

Metabolic Pathway Studies

Zotepine S-Oxide-d6 serves as a valuable research tool in pharmacological investigations. Its primary applications include:

  • Tracing the metabolic pathways of zotepine through isotopic labeling

  • Investigating the pharmacokinetics of zotepine in biological systems

  • Studying drug-drug interactions involving zotepine metabolism

  • Exploring potential bioactivation pathways of antipsychotic medications

The deuterium labeling enables researchers to precisely track the compound's transformation and distribution within experimental systems, providing valuable insights into antipsychotic drug metabolism.

Comparative Pharmacokinetics

Studies involving deuterated compounds like Zotepine S-Oxide-d6 have demonstrated that the carbon-deuterium bonds are generally more stable than carbon-hydrogen bonds, potentially slowing metabolic processes that involve the cleavage of these bonds . This kinetic isotope effect can lead to:

  • Altered metabolic rates

  • Changes in metabolite profiles

  • Modified half-life characteristics

  • Potentially reduced interpatient variability in drug response

Pharmacokinetics and Metabolism

Metabolic Stability

The incorporation of deuterium into the zotepine structure creates important changes in the compound's metabolic profile. Research with similar deuterated compounds has shown:

  • Slower cleavage of carbon-deuterium bonds compared to carbon-hydrogen bonds

  • Attenuated O-demethylation processes in CYP-mediated metabolism

  • Potential increases in metabolic stability of active metabolites

  • Reduction in formation of certain metabolites

For example, studies with deuterated compounds have demonstrated 69-87% less production of O-desmethyl metabolites compared to non-deuterated variants , suggesting similar effects may occur with Zotepine S-Oxide-d6.

Pharmacokinetic Parameters

While specific pharmacokinetic data for Zotepine S-Oxide-d6 is limited in the available search results, the parent compound zotepine demonstrates the following parameters:

ParameterValue
Bioavailability7-13% (oral)
MetabolismN-desmethylation to norzotepine (30-40%)
Elimination half-life13.7-15.9 hours (parent), 12 hours (norzotepine)
Excretion17% (Urine)

The deuterated version would likely show modified pharmacokinetic parameters, potentially including:

  • Extended half-life

  • Altered metabolite formation ratios

  • Modified excretion profiles

Comparison with Non-Deuterated Zotepine

Therapeutic Implications

The deuteration of zotepine to form Zotepine S-Oxide-d6 may offer several potential advantages over the non-deuterated parent compound:

  • More predictable pharmacokinetics due to the kinetic isotope effect

  • Potentially reduced interpatient variability in pharmacokinetic parameters

  • Possibly improved tolerability profiles through modified metabolism

  • Potential for extended dosing intervals due to altered metabolic stability

These advantages have been demonstrated with other deuterated pharmaceuticals, where the deuteration process has led to improved therapeutic profiles while maintaining similar efficacy to the non-deuterated parent compounds .

Analytical Methods for Zotepine S-Oxide-d6

Identification Techniques

Several analytical techniques are employed to identify and characterize Zotepine S-Oxide-d6:

  • Mass Spectrometry (MS) - Essential for confirming the incorporation of deuterium atoms and the molecular weight of 369.9 g/mol

  • Nuclear Magnetic Resonance (NMR) Spectroscopy - Particularly useful for confirming the positions of deuterium substitution

  • High-Performance Liquid Chromatography (HPLC) - Used for separation and quantification

  • Infrared (IR) Spectroscopy - For identification of functional groups and confirmation of oxidation states

These analytical methods are crucial for verifying the purity and identity of Zotepine S-Oxide-d6 in research applications.

Future Research Directions

Expanding Research Applications

Future research involving Zotepine S-Oxide-d6 may include:

  • More detailed metabolomics studies to fully map zotepine's metabolic pathways

  • Investigation of potential drug-drug interactions through CYP2D6 pathways

  • Comparative efficacy studies between deuterated and non-deuterated versions

  • Development of extended-release formulations leveraging the modified pharmacokinetics of the deuterated compound

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator